molecular formula C38H64N8O14 B597393 Aurantimycin A CAS No. 162478-50-4

Aurantimycin A

Cat. No.: B597393
CAS No.: 162478-50-4
M. Wt: 856.972
InChI Key: JSVPJXYQXDNLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aurantimycin A is a depsipeptide antibiotic with the molecular formula C38H64N8O14 . It is produced by the bacterium Streptomyces aurantiacus and shows cytotoxic properties .


Synthesis Analysis

The biosynthetic gene cluster responsible for this compound production has been identified in Streptomyces aurantiacus JA 4570 . The inactivation of artG, a gene coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolished this compound production . This indicates that the art gene cluster is responsible for this compound biosynthesis .


Molecular Structure Analysis

This compound features a 19-membered cyclohexadepsipeptide core scaffold attached by a C14 acyl side chain . Different Aurantimycin components share a distinctive structural feature with a tetrahydropyranyl-propionic acid acyl side chain linked to 2S, 3S-hydroxyleucine residue of the core scaffold via an exocyclic amide bond .


Chemical Reactions Analysis

The biosynthetic pathway of this compound involves four NRPS adenylation (A) domains, including a freestanding enzyme ArtC . The substrate specificities of these domains have been characterized in vitro and are consistent with in silico analysis .


Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in DMSO .

Scientific Research Applications

  • Antibiotic Properties : Aurantimycin A, B, and C, belonging to the azinothricin group of hexadepsipeptide antibiotics, were identified from Streptomyces aurantiacus. These compounds show strong activity against Gram-positive bacteria, highlighting their potential as antibiotic agents. Additionally, they exhibit cytotoxic effects against L-929 mouse fibroblast cells (Gräfe et al., 1995).

  • Membrane Pore Formation : Aurantimycins A and B have been shown to form channels through artificial membranes at concentrations above 0.1 μM. This suggests their potential mechanism of action involving short-term disruptions of the membrane, leading to pore formation (Grigoriev et al., 1995).

  • Resistance Mechanism in Bacteria : The multidrug resistance ABC transporter LieAB in Listeria monocytogenes is strongly induced in response to this compound. This finding indicates that this compound is a substrate of the LieAB transporter and suggests a genetic module conferring and regulating this compound resistance. Such resistance mechanisms may aid the survival of L. monocytogenes in the environment, particularly in soil containing antibiotic-producing bacteria like Streptomyces aurantiacus (Hauf et al., 2019).

  • Biosynthetic Gene Cluster Characterization : The aurantimycin biosynthetic gene cluster in Streptomyces aurantiacus JA 4570 has been characterized, providing insights into its production and regulatory mechanisms. Enhancing the production of this compound was achieved by manipulating two pathway-specific activators, opening avenues for high-production ATM producers and designer ATM derivatives (Zhao et al., 2016).

Safety and Hazards

Aurantimycin A is harmful if swallowed or in contact with skin, and it causes serious eye irritation . In case of skin contact, it is advised to wash immediately with plenty of soap and water . If swallowed, half a litre of water should be drunk immediately and a doctor should be consulted .

Future Directions

The identification and characterization of the Aurantimycin A biosynthetic gene cluster open the way for both rational construction of high-production this compound producer and orient-directed generation of designer this compound derivatives via synthetic biology strategies .

Mechanism of Action

Target of Action

Aurantimycin A is a potent antimicrobial and antitumor antibiotic produced by the bacterium Streptomyces aurantiacus . The primary targets of this compound are gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . It also exhibits cytotoxic effects against L-929 mouse fibroblast cells .

Mode of Action

this compound is an inhibitor of cellular respiration, specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site, thereby disrupting the Q-cycle of enzyme turnover .

Biochemical Pathways

The biosynthetic pathway of this compound involves a gene cluster (art) responsible for its production . The inactivation of artG, coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolishes this compound production . Four NRPS adenylation (A) domains, including a freestanding enzyme ArtC, have been characterized in vitro, whose substrate specificities are consistent with in silico analysis .

Pharmacokinetics

Its chemical structure, featuring a cyclohexadepsipeptide scaffold attached with a c14 acyl side chain, suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

this compound exhibits high bioactivity against gram-positive bacteria and shows cytotoxic effects against L-929 mouse fibroblast cells . The compound causes a sudden change from non-toxic to lethal concentrations, ranging from 3 to 12 ng/mL .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the effect of this compound on Bacillus subtilis ATCC 6633 can be reduced by high potassium concentrations in the medium

Properties

IUPAC Name

(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVPJXYQXDNLRD-NSCUIBACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC[C@](O1)([C@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.